Arsine, tri-2-thienyl-
Description
Arsine, tri-2-thienyl- (C₁₂H₉AsS₃), is a heterocyclic organoarsenic compound featuring three 2-thienyl groups bonded to a central arsenic atom. It belongs to the trivalent arsenic compounds class, characterized by arsenic in the +3 oxidation state. The synthesis involves reacting thienyl-2-dichloroarsine with arsenic trichloride and mercury dithienyl under hydrogen atmosphere, yielding a pale brown liquid with an unpleasant odor .
Properties
CAS No. |
125689-10-3 |
|---|---|
Molecular Formula |
C12H9AsS3 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
trithiophen-2-ylarsane |
InChI |
InChI=1S/C12H9AsS3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H |
InChI Key |
QVNNSFDCZOPPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)[As](C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of arsine, tri-2-thienyl- typically involves the reaction of 2-thienyllithium with arsenic trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Arsine, tri-2-thienyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.
Substitution: It can participate in substitution reactions where the thienyl groups are replaced by other functional groups.
Complexation: Arsine, tri-2-thienyl- acts as a ligand in coordination chemistry, forming complexes with metals such as gold.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Arsine, tri-2-thienyl- has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of arsine, tri-2-thienyl- involves its ability to coordinate with metal centers through the arsenic atom and the sulfur atoms of the thienyl groups. This coordination can influence the electronic properties of the metal center, affecting its reactivity and stability . The molecular targets and pathways involved depend on the specific application and the metal complex formed.
Comparison with Similar Compounds
Comparison with Similar Compounds
Arsine Gas (AsH₃)
- Structure & Synthesis: A simple inorganic hydride (AsH₃) formed when arsenic reacts with acids or reducing agents . Contrastingly, tri-2-thienyl arsine is a bulky organoarsenic compound synthesized via complex organic reactions .
- Toxicity : Arsine gas is acutely toxic, causing hemolysis and multi-organ failure at low concentrations (odor threshold > toxic levels). Tri-2-thienyl arsine’s toxicity is less documented but likely lower due to reduced volatility and bioavailability .
- Applications : Arsine gas is used in semiconductor manufacturing, while tri-2-thienyl arsine’s applications remain speculative, possibly in polymer networks or catalysis .
Stibine (SbH₃)
- Structure & Reactivity : Similar to arsine gas but with antimony. Both form via acid-metal interactions. Stibine has a distinct rotten egg odor, unlike arsine’s faint garlic scent .
- Toxicity : Shares hemolytic effects with arsine but is less industrially prevalent. Tri-2-thienyl arsine’s organic structure may mitigate acute toxicity compared to stibine .
Tributylarsine (C₁₂H₂₇As)
- Structure & Use: A less toxic organoarsenic substitute for arsine gas in semiconductors. Its alkyl groups reduce volatility and hazard compared to tri-2-thienyl arsine’s aromatic thiophene rings .
- Reactivity : Both compounds are trivalent but differ in ligand effects; tributylarsine’s alkyl chains favor hydrophobicity, while thiophenes in tri-2-thienyl arsine enable π-π interactions .
Thienyl-2-arsine Oxide (C₄H₃SAsO)
- Derivative Relationship : A related oxidized form of tri-2-thienyl arsine, synthesized via sulfurous acid reduction. Insoluble in water but soluble in alkalis, highlighting arsenic’s amphoteric nature .
- Applications: Potential use in redox-active materials, contrasting with tri-2-thienyl arsine’s unexplored applications .
Data Tables
Table 1: Structural and Physical Properties
Research Findings
- Synthetic Challenges : Tri-2-thienyl arsine requires stringent conditions (hydrogen atmosphere, fractional distillation), unlike simpler arsines .
- Stability : Thiophene rings enhance thermal and oxidative stability compared to aliphatic arsenicals like tributylarsine .
- Safety : Unlike arsine gas, tri-2-thienyl arsine’s low volatility reduces inhalation risks, though handling requires caution due to arsenic content .
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